Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate
Description
Significance in Chemical Research and Development
Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate occupies a prominent position in modern medicinal chemistry research due to its exceptional structural properties and synthetic utility. The compound's spirocyclic architecture provides a rigid three-dimensional framework that significantly reduces conformational entropy penalties associated with target binding, making it an attractive scaffold for drug development applications. This structural rigidity, combined with the perpendicular arrangement inherent to spiro compounds, enhances solubility properties while preventing the formation of excimers commonly observed in solid-state fluorescent materials.
The significance of this compound extends beyond its immediate applications to encompass broader implications for chemical space exploration. Spirocyclic scaffolds like this compound represent an underexplored region of chemical space that offers tremendous potential for discovering novel bioactive molecules. Research has demonstrated that spirocyclic compounds can exhibit central or axial chirality, meaning spiroatoms can be chiral even without four different substituents, thereby expanding the stereochemical diversity available to medicinal chemists.
The compound's utility as a synthetic intermediate has been particularly noteworthy in pharmaceutical research. The presence of the tert-butyl carbamate protecting group allows for selective deprotection under mild acidic conditions, revealing reactive amine functionality for further derivatization. This feature enables controlled introduction of diverse substituents, facilitating the synthesis of complex heterocyclic scaffolds with potential biological activities. Contemporary research has shown that the compound serves as a valuable building block for accessing various diazaspiro derivatives, which have demonstrated promising biological activities across multiple therapeutic areas.
Recent investigations have highlighted the compound's role in developing novel therapeutic agents for treating neurological, infectious, and metabolic diseases, as well as cancer. The structural complexity afforded by the spirocyclic framework, combined with the presence of nitrogen heteroatoms, provides multiple points for structure-activity relationship optimization. This has led to increased interest from pharmaceutical companies and academic research groups seeking to develop next-generation therapeutics based on spirocyclic scaffolds.
| Research Application | Structural Feature Exploited | Therapeutic Area |
|---|---|---|
| Drug Discovery | Rigid spirocyclic framework | Neurological diseases |
| Synthetic Methodology | Protected amine functionality | Infectious diseases |
| Structure-Activity Studies | Diaza heterocyclic system | Metabolic disorders |
| Chemical Space Exploration | Three-dimensional architecture | Cancer therapeutics |
Nomenclature and Taxonomic Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for spirocyclic compound naming. The compound is classified within the broader category of diazaspiro compounds, specifically belonging to the [4.5] spirocyclic system where two rings of four and five carbons respectively are connected through a single spiro atom. The nomenclature reflects the presence of two nitrogen atoms within the spirocyclic framework, positioned at the 2 and 7 positions of the decane backbone.
According to Chemical Abstracts Service registry systems, this compound is catalogued under number 1228631-64-8, providing a unique identifier for database searches and chemical procurement. The compound exists under several synonymous designations including 2-tert-butoxycarbonyl-2,7-diazaspiro[4.5]decan-6-one and 6-oxo-2,7-diaza-spiro[4.5]decane-2-carboxylic acid tert-butyl ester, reflecting different approaches to describing its structural features.
The taxonomic classification places this compound within the heterocyclic family of spirocyclic compounds, specifically in the diazaspiro subfamily. The systematic name construction follows the International Union of Pure and Applied Chemistry protocol for spiro compounds: the prefix "spiro" denotes two rings with a spiro junction, followed by square brackets containing the number of atoms in each ring excluding the spiroatom itself. The numbering system begins with an atom of the smaller ring adjacent to the spiroatom, proceeds through that ring, then through the spiroatom, and finally around the larger ring.
The molecular descriptor information includes an International Chemical Identifier key of OGAOJDIHLWJCOE-UHFFFAOYSA-N and a Simplified Molecular Input Line Entry System notation of CC(C)(C)OC(=O)N1CCC2(C1)CCCNC2=O. These standardized representations facilitate computational chemistry applications and database searching across multiple chemical information systems. The compound's molecular weight of 254.33 grams per mole positions it within the typical range for pharmaceutical intermediates and drug-like molecules.
Historical Context of Spirocyclic Compound Development
The historical development of spirocyclic compounds traces back to pioneering work by Adolf von Baeyer in 1900, who first proposed the nomenclature and naming conventions for bicyclic compounds with one common atom to both rings. This foundational work established the theoretical framework for understanding spirocyclic architectures that would later prove essential for compounds like this compound. Von Baeyer's initial observations of the unique three-dimensional properties of spiro compounds laid the groundwork for subsequent investigations into their synthetic utility and biological applications.
The evolution of spirocyclic chemistry gained significant momentum during the mid-twentieth century with the isolation and structural elucidation of naturally occurring spiro compounds. One of the earliest documented spiro natural products was β-vetivone, extracted from vetiver oil in 1939 by Pfau and Plattner, though its true spirocyclic structure was not correctly identified until Marshall and colleagues achieved its total synthesis in 1968. This historical correction highlighted the complexity inherent in spirocyclic structure determination and emphasized the importance of synthetic validation in structural assignments.
The development of synthetic methodologies for spirocyclic compounds experienced substantial advancement during the 1970s and 1980s, with researchers developing increasingly sophisticated approaches for constructing these challenging molecular architectures. Early synthetic efforts often produced mixtures of stereoisomers, reflecting the limited understanding of stereochemical control in spirocyclization reactions. However, as the field matured, newer methodologies began to emphasize both efficiency and enantioselectivity, leading to more practical synthetic routes for compounds like this compound.
The pharmaceutical industry's recognition of spirocyclic compounds as privileged structures for drug discovery emerged during the late twentieth and early twenty-first centuries. This recognition was driven by the accumulating evidence that spirocyclic scaffolds could provide unique three-dimensional shapes and conformational rigidity that traditional flat aromatic systems could not achieve. The development of high-throughput synthesis techniques and computational methods for molecular design further accelerated interest in spirocyclic compounds as drug discovery platforms.
Contemporary developments in spirocyclic chemistry have been characterized by the integration of advanced synthetic methodologies with computational design approaches. The emergence of cascade cyclization reactions, radical dearomatization strategies, and metal-catalyzed spirocyclization methods has dramatically expanded the accessibility of complex spirocyclic architectures. These methodological advances have made compounds like this compound more readily accessible to researchers investigating their potential applications in drug discovery and materials science.
| Historical Period | Key Development | Impact on Spirocyclic Chemistry |
|---|---|---|
| 1900 | Von Baeyer nomenclature | Established naming conventions |
| 1939-1968 | β-vetivone isolation and synthesis | Validated structural determination methods |
| 1970s-1980s | Synthetic methodology development | Improved synthetic accessibility |
| 1990s-2000s | Pharmaceutical recognition | Established drug discovery applications |
| 2010s-Present | Advanced synthetic methods | Enhanced structural complexity and selectivity |
Current Research Landscape
The contemporary research landscape surrounding this compound reflects a multidisciplinary approach encompassing synthetic methodology development, biological evaluation, and therapeutic application studies. Current investigations have demonstrated that spirocyclic scaffolds represent an exceptional tool in drug design, allowing fine-tuning of molecular conformational and physicochemical properties. The field has experienced rapid expansion as researchers recognize the potential of these compounds to address limitations inherent in traditional flat aromatic drug scaffolds.
Recent synthetic advances have focused on developing more efficient and environmentally sustainable routes to diazaspiro[4.5]decane derivatives. Contemporary methodologies emphasize cascade reactions that form multiple chemical bonds in single synthetic operations, dramatically improving synthetic efficiency compared to traditional stepwise approaches. Research groups have reported successful implementation of palladium-catalyzed domino reactions that construct the diazaspiro[4.5]decane core with excellent regioselectivity and functional group tolerance. These methodological improvements have made this compound and related compounds more accessible for biological evaluation and drug development programs.
Biological activity screening of spirocyclic compounds has revealed promising therapeutic potential across multiple disease areas. Contemporary research has documented significant activities in neurological diseases, with spirocyclic scaffolds demonstrating ability to modulate neurotransmitter systems through selective receptor binding. Infectious disease applications have shown particular promise, with spirocyclic compounds exhibiting novel mechanisms of antimicrobial action that may address current challenges with drug resistance. The three-dimensional architecture of compounds like this compound enables interactions with biological targets that are not accessible to conventional flat aromatic compounds.
Computational chemistry approaches have become increasingly important in spirocyclic compound research, with advanced modeling techniques enabling prediction of biological activity and optimization of synthetic routes. Machine learning algorithms are being applied to predict structure-activity relationships for spirocyclic scaffolds, accelerating the identification of promising therapeutic candidates. These computational tools are particularly valuable for understanding the conformational preferences of spirocyclic compounds and their implications for biological activity.
The pharmaceutical industry has demonstrated increasing investment in spirocyclic compound research, with several major companies establishing dedicated research programs focused on these scaffolds. Market analysis indicates that spirocyclic compounds represent one of the fastest-growing areas of pharmaceutical research, driven by their potential to access previously unexplored regions of biological target space. The commercial availability of building blocks like this compound has facilitated this expansion by providing researchers with convenient starting materials for drug discovery programs.
| Research Area | Current Focus | Expected Developments |
|---|---|---|
| Synthetic Methodology | Cascade reactions and catalytic methods | Sustainable and scalable processes |
| Biological Evaluation | Multi-target screening approaches | Precision medicine applications |
| Computational Chemistry | Machine learning integration | Predictive structure-activity models |
| Pharmaceutical Development | Lead optimization programs | Clinical candidate advancement |
Propriétés
IUPAC Name |
tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-8-6-13(9-15)5-4-7-14-10(13)16/h4-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGAOJDIHLWJCOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Bisimide Reduction Strategy
A foundational method involves the reduction of a bisimide precursor (Compound 33) using LiAlH4 in tetrahydrofuran (THF) under reflux conditions. This reaction proceeds at 0–5°C under an inert nitrogen atmosphere for 48 hours, yielding 2,7-diazaspiro[4.5]decane (48% yield after distillation). The mechanism entails the conversion of two amide groups to amines, forming the spirocyclic structure. Critical parameters include:
| Parameter | Value |
|---|---|
| Reagent | LiAlH4 (40 mmol in THF) |
| Temperature | Reflux (66–69°C) |
| Reaction Time | 48 hours |
| Workup | Quenching with H2O/NaOH, filtration, distillation |
This method prioritizes simplicity but requires stringent anhydrous conditions due to LiAlH4’s moisture sensitivity.
Phase-Transfer-Catalyzed Cyclization
An alternative route, adapted from a patent for analogous spiro compounds, employs bis(2-chloroethyl) ether and cyanoacetaldehyde diethyl acetal in N,N-dimethylformamide (DMF) with tetrabutylammonium bromide (TBAB) and potassium iodide (KI). The reaction proceeds at 70–100°C for 12–24 hours, forming a cyclic intermediate (Compound 3), which is subsequently reduced to the spiroamine. Key advantages include higher functional group tolerance and scalability:
| Parameter | Value |
|---|---|
| Catalysts | TBAB (0.05–0.15 eq), KI (0.05–0.15 eq) |
| Solvent | DMF |
| Temperature | 70–100°C |
| Yield (Intermediate) | 76.8–106.5 g crude product |
Introduction of the Tert-Butyl Carboxylate Group
The Boc-protected amine is installed via carbamate formation. While explicit protocols for this compound are sparse, analogous procedures from patents suggest reacting the spiroamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
Boc Protection Reaction
A representative protocol involves:
-
Dissolving 2,7-diazaspiro[4.5]decane in dichloromethane (DCM) or THF.
-
Adding Boc2O (1.1 eq) and DMAP (0.1 eq) at 0°C.
-
Stirring at room temperature for 12–24 hours.
-
Purifying via silica gel chromatography to isolate the Boc-protected product.
| Parameter | Value |
|---|---|
| Reagents | Boc2O, DMAP |
| Solvent | DCM or THF |
| Temperature | 0°C → room temperature |
| Yield | 70–85% (estimated) |
The introduction of the 6-oxo group is achieved through selective oxidation. Milder oxidants like tetrapropylammonium perruthenate (TPAP) or MnO2 are preferred to avoid over-oxidation. For instance, TPAP in the presence of N-methylmorpholine N-oxide (NMO) oxidizes the secondary amine to a ketone without disrupting the Boc group.
| Parameter | Value |
|---|---|
| Oxidizing Agent | TPAP (0.1 eq) |
| Co-Oxidant | NMO (4 eq) |
| Solvent | Acetonitrile |
| Reaction Time | 6–12 hours |
| Yield | 60–75% (estimated) |
Analytical Characterization
Successful synthesis is validated via:
-
NMR Spectroscopy : 1H NMR (CDCl3) displays characteristic tert-butyl singlet at δ 1.44 ppm and spirocyclic proton resonances between δ 3.0–4.0 ppm.
-
Mass Spectrometry : Molecular ion peak at m/z 254.33 [M+H]+ confirms the molecular formula C13H22N2O3.
-
HPLC Purity : Commercial batches report ≥95% purity under reversed-phase conditions.
Challenges and Optimization Opportunities
-
Low Yields in Reduction Steps : The 48% yield in LiAlH4-mediated reductions suggests room for optimization, such as switching to milder reductants (e.g., NaBH4 with additives).
-
Oxidation Selectivity : Competing oxidation pathways may necessitate protecting group strategies or alternative ketone-forming reactions (e.g., Swern oxidation).
-
Scalability : Phase-transfer catalysis offers scalability but requires precise control of stoichiometry and catalyst loading .
Analyse Des Réactions Chimiques
Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.
Applications De Recherche Scientifique
Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic properties, such as its ability to act as an enzyme inhibitor.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Structural Insights:
- Crystal Structure : Single-crystal X-ray diffraction reveals that both five-membered rings adopt envelope conformations, with C3 and C5 as flap atoms. The molecule forms one-dimensional chains via N–H···O hydrogen bonds (N2–H2···O1, 2.16 Å) along the [010] direction .
- Bond Geometry : Bond lengths (e.g., C–C: 1.52–1.54 Å, C–O: 1.21 Å) and angles align with standard sp³ and sp² hybridization patterns .
Comparison with Similar Compounds
The following table compares tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate with structurally analogous spirocyclic compounds:
Structural and Functional Differences
Electronic Effects :
- Fluorinated Derivatives (e.g., 9,9-difluoro and 4-fluoro): Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to the parent compound .
- Oxa-Substituted Analogs (e.g., 5-oxa): Replacement of a nitrogen with oxygen reduces basicity and hydrogen-bonding capacity, impacting solubility and crystal packing .
Hydrogen Bonding and Crystal Packing :
Ring Size and Strain :
Activité Biologique
Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate is a synthetic compound with significant potential in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its applications.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C13H22N2O3
- Molecular Weight : 254.33 g/mol
- CAS Number : 1228631-64-8
Its unique spirocyclic structure, characterized by the presence of both nitrogen and oxygen atoms, contributes to its biological activity and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The spirocyclic structure allows for specific binding to enzymes and receptors, modulating their activity. This mechanism is crucial in understanding how the compound can influence biological pathways.
Antimicrobial Properties
Research indicates that compounds with spirocyclic structures exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various microbial strains. In vitro studies have shown promising results in inhibiting the growth of pathogenic bacteria and fungi.
Anticancer Potential
There is emerging evidence suggesting that this compound may possess anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the modulation of apoptosis-related proteins. The specific pathways involved are still under investigation but may include the activation of caspases and modulation of Bcl-2 family proteins.
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects. This could be beneficial in conditions such as neurodegenerative diseases, where oxidative stress plays a significant role. The compound's antioxidant properties are being explored as a mechanism for its protective effects on neuronal cells.
Study 1: Antimicrobial Activity
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against various bacterial strains including E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, demonstrating significant antimicrobial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 50 |
| Staphylococcus aureus | 50 |
Study 2: Anticancer Activity
In another study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer effects of this compound on human breast cancer cell lines (MCF-7). The compound induced apoptosis with an IC50 value of 30 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 30 |
Q & A
Q. What synthetic methodologies are commonly employed to prepare tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate?
The compound is synthesized via catalytic hydrogenation using methyl 1-tert-butyl 3-ethyl 3-(cyanomethyl)pyrrolidine-1,3-dicarboxylate as a precursor. Raney nickel (3.4 g) in methanol under a hydrogen atmosphere (50 psi) at room temperature facilitates the reaction. Single crystals for structural analysis are obtained by recrystallization from ethanol . Key Reaction Parameters:
| Parameter | Condition |
|---|---|
| Catalyst | Raney Ni |
| Solvent | Methanol |
| Pressure | 50 psi H₂ |
| Temperature | Room temperature |
| Crystallization | Ethanol |
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Single-crystal X-ray diffraction (SCXRD) is the primary method for structural elucidation, with SHELX software (SHELXL97/SHELXS97) used for refinement. Key metrics include:
- R-factor : 0.050 (indicative of refinement quality)
- Hydrogen-bond geometry : Chains along [010] direction via N–H⋯O interactions .
Complementary techniques like NMR and IR may confirm functional groups, though SCXRD is definitive for conformation analysis.
Advanced Research Questions
Q. How does the molecular conformation revealed by X-ray crystallography impact the compound’s chemical reactivity?
The molecule adopts envelope conformations in both five-membered rings, with C3 and C5 as flap atoms. The planar arrangement of C6–C8/O2/O3/N2 (deviation ≤0.0082 Å) suggests restricted rotation, influencing steric accessibility and hydrogen-bonding potential. This conformation may enhance interactions with biological targets (e.g., enzymes) or affect solubility in polar solvents .
Q. What challenges arise in refining the crystal structure using SHELX software, and how are they addressed?
SHELX’s robustness in small-molecule refinement is tempered by limitations:
- Restraints : Hydrogen atoms are geometrically constrained (C–H = 0.98–0.99 Å; N–H = 0.88 Å) due to lack of anomalous dispersion data .
- Data-to-parameter ratio : A ratio of 9.9 necessitates careful handling of thermal parameters and torsion angles to avoid overfitting .
Researchers must validate refinement with residual density maps and cross-check with spectroscopic data.
Q. How can computational modeling complement experimental data to predict the compound’s bioactivity?
Molecular docking or MD simulations can leverage the X-ray structure to assess interactions with targets like enzymes or receptors. For example:
- Hydrogen-bond donors/acceptors : The carbonyl (O2/O3) and amine (N1/N2) groups are potential binding sites.
- Spirocyclic rigidity : May enhance selectivity in inhibitor design, as seen in related pyrrolidine derivatives with antibacterial activity .
Data Contradictions and Resolutions
Q. Discrepancies in CAS numbering and structural descriptors across sources – how should researchers verify authenticity?
While some sources cite CAS 1194376-44-7 (spiro[4.4]nonane), the correct descriptor for the [4.5]decane variant requires cross-referencing synthesis protocols and crystallographic data . Always validate against peer-reviewed structural reports and avoid non-academic databases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
